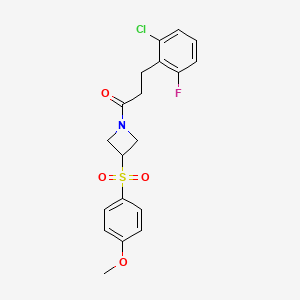

2,3-Difluoro-6-methoxybenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

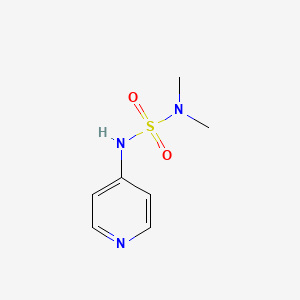

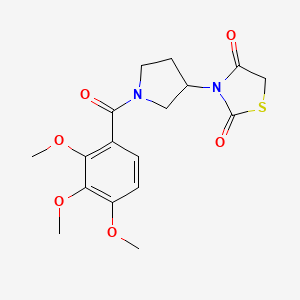

“2,3-Difluoro-6-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.14 . It is also known by other synonyms such as RARECHEM AL BD 1275 and Zavegepant Impurity 50 .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-6-methoxybenzyl alcohol” is1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

“2,3-Difluoro-6-methoxybenzyl alcohol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Deprotection Strategies in Organic Synthesis Deprotection of methoxybenzyl ethers, closely related to 2,3-difluoro-6-methoxybenzyl alcohol, plays a crucial role in organic synthesis, offering a mild and chemoselective method for the cleavage of p-methoxybenzyl protecting groups. Silver(I) catalysis, for instance, has been utilized to efficiently and selectively remove these groups from alcohols and acids, showcasing the versatility of deprotection strategies in the synthesis of complex molecules (Kern et al., 2012).

Photocatalytic Oxidation of Benzyl Alcohol Derivatives The photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes demonstrates the impact of photocatalysis in organic transformations. This process, catalyzed by TiO2 under O2 atmosphere, benefits from the specific adsorption properties of benzyl alcohol derivatives on the catalyst's surface, offering a green and efficient route to aldehydes from aromatic alcohols (Higashimoto et al., 2009).

Advancements in p-Methoxybenzylation The development of new p-methoxybenzylating reagents exemplifies the continuous search for more efficient and practical methods in organic synthesis. For example, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has emerged as a practical acid-catalyzed p-methoxybenzylating agent, offering a convenient route for the protection of sensitive alcohols (Yamada et al., 2013).

Lignin Modification and Antioxidant Properties The structural modification of kraft lignin and vanillyl alcohol under acidic conditions highlights the potential of chemical treatments to alter the properties of lignin, a major component of plant biomass. Such modifications can lead to increased antioxidant properties in applications like polypropylene, showcasing the intersection of organic chemistry and material science (Pouteau et al., 2005).

Selective Photocatalytic Oxidation Techniques Explorations into the selective photocatalytic oxidation of aromatic alcohols to aldehydes or acids under solar irradiation demonstrate the potential of photocatalysis in achieving high selectivity and efficiency in organic transformations. The use of metal-loaded TiO2 catalysts, for instance, has shown promising results in enhancing photoactivity and product selectivity towards desirable oxidation products (Yurdakal & Tek, 2017).

Safety and Hazards

“2,3-Difluoro-6-methoxybenzyl alcohol” is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTZXKDHCJTELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxybenzyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B2766126.png)

![N-cyclohexyl-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2766131.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2766138.png)

![N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2766146.png)